molecular formula C14H11NSe B14484607 10-Ethenyl-10H-phenoselenazine CAS No. 63737-38-2

10-Ethenyl-10H-phenoselenazine

Cat. No.: B14484607
CAS No.: 63737-38-2
M. Wt: 272.21 g/mol
InChI Key: MTJXZCFVHJXJPE-UHFFFAOYSA-N
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Description

10-Ethenyl-10H-phenoselenazine is an organic compound belonging to the phenoselenazine family These compounds are characterized by their unique structure, which includes a selenium atom integrated into a heterocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenyl-10H-phenoselenazine typically involves the cyclization of (2-nitrobenzene)phenyl selenide under reductive conditions. This reaction is facilitated by triphenylphosphine in an organic solvent under nitrogen atmosphere . The reaction conditions are relatively mild, and the product is obtained in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 10-Ethenyl-10H-phenoselenazine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Palladium-catalyzed cross-coupling reactions are common for introducing various substituents.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoselenazines depending on the reagents used.

Scientific Research Applications

10-Ethenyl-10H-phenoselenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Ethenyl-10H-phenoselenazine involves its interaction with various molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

    Phenothiazine: Similar in structure but contains sulfur instead of selenium.

    Phenoxazine: Contains an oxygen atom in place of selenium.

    Phenazine: Lacks the selenium atom and has a simpler structure.

Uniqueness: 10-Ethenyl-10H-phenoselenazine is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

63737-38-2

Molecular Formula

C14H11NSe

Molecular Weight

272.21 g/mol

IUPAC Name

10-ethenylphenoselenazine

InChI

InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2

InChI Key

MTJXZCFVHJXJPE-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31

Origin of Product

United States

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